molecular formula C27H26ClN3O3S B2842463 3-((4-Chlorophenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-methylquinoline CAS No. 866845-24-1

3-((4-Chlorophenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-methylquinoline

Cat. No. B2842463
CAS RN: 866845-24-1
M. Wt: 508.03
InChI Key: DVQHOXZMJIWQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Chlorophenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-methylquinoline is a useful research compound. Its molecular formula is C27H26ClN3O3S and its molecular weight is 508.03. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

The chemical structure of interest is closely related to various quinoline derivatives which have been researched for their anticancer properties. For instance, Solomon, Pundir, and Lee (2019) explored 4-aminoquinoline derivatives synthesized using a hybrid pharmacophore approach, finding them effective against a range of cancers. One compound, in particular, showed potential for being less toxic to normal cells compared to cancer cells, due to its ability to cause cell cycle arrest and increase lysosomal volume selectively in cancer cells (Solomon, Pundir, & Lee, 2019).

Antimicrobial Activities

Research by Bektaş et al. (2007) into 1,2,4-Triazole Derivatives, which are structurally similar to the chemical , indicates the potential for antimicrobial applications. These compounds were synthesized and tested against various microorganisms, showing good to moderate antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Fluorescent Ligands for Receptors

The structure of the chemical is somewhat analogous to certain piperazine derivatives studied by Lacivita et al. (2009). They synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety. These compounds displayed high affinity for 5-HT(1A) receptors and could be potentially used for visualizing these receptors in cells (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).

Antiviral Properties

Selvakumar et al. (2018) synthesized quinazoline derivatives that showed significant antiviral activity. These compounds, including 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives, were tested against avian paramyxo virus and found to exhibit higher antiviral activity compared to a commercial antiviral drug (Selvakumar, Gujjar, Subbiah, & Elango, 2018).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-19-3-12-25-24(17-19)27(26(18-29-25)35(32,33)23-10-4-20(28)5-11-23)31-15-13-30(14-16-31)21-6-8-22(34-2)9-7-21/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQHOXZMJIWQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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